molecular formula C17H19N3O3S B497874 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 927636-94-0

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B497874
CAS No.: 927636-94-0
M. Wt: 345.4g/mol
InChI Key: WVLAUHGQPOGXOH-UHFFFAOYSA-N
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Description

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a chemical research reagent built around a benzotriazole scaffold. The 1,2,3-triazole core is a versatile heterocyclic compound featuring a five-membered ring with three nitrogen atoms . Benzotriazole derivatives are of significant interest in medicinal chemistry and drug discovery research due to their wide range of potential biological activities. Studies on related structures have shown that such compounds can be evaluated as inhibitors for various viral targets, including the respiratory syncytial virus and the helicase activity of hepatitis C . Furthermore, analogs have been investigated for their antimicrobial , anti-amoebic, and antitumor properties . The structural motif of a sulfonyl group linking an aromatic system to the triazole ring is a common feature in many pharmacologically active compounds. This reagent serves as a valuable synthetic intermediate or building block for researchers developing novel compounds in areas such as antiviral therapy, antimicrobial agents, and materials science. It is also suitable for use in catalytic studies and the synthesis of more complex heterocyclic systems. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-23-16-10-9-13(12(2)3)11-17(16)24(21,22)20-15-8-6-5-7-14(15)18-19-20/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAUHGQPOGXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2-Ethoxy-5-isopropylbenzene

Chlorosulfonation introduces the sulfonyl chloride group regioselectively. The ethoxy group (ortho/para-directing) and isopropyl group (weakly activating) influence the position of sulfonation.

Procedure :

  • Substrate Preparation : 2-Ethoxy-5-isopropylbenzene is synthesized via Williamson ether synthesis between 2-hydroxy-5-isopropylbenzene and ethyl bromide under basic conditions.

  • Sulfonation : The substrate reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours. The reaction is quenched with ice water, and the sulfonic acid intermediate is isolated via filtration.

  • Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux for 2 hours. The product, 2-ethoxy-5-isopropylbenzenesulfonyl chloride, is purified by vacuum distillation.

Key Data :

ParameterValue
Yield (sulfonation)70–85%
Purity (after distillation)>95% (by ¹H NMR)

Alternative Route: Diazonium Salt Functionalization

For substrates sensitive to direct sulfonation, diazonium salt intermediates offer positional control.

Procedure :

  • Diazotization : 2-Ethoxy-5-isopropylbenzene is nitrated to introduce a nitro group, followed by reduction to the amine. The amine is diazotized using NaNO₂ and HCl at 0°C.

  • Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) and cuprous chloride (CuCl) in aqueous HCl to yield the sulfonyl chloride.

Key Data :

ParameterValue
Overall Yield50–60%
Regioselectivity>90% para to ethoxy group

Coupling with 1H-Benzo[d] triazole

The sulfonyl chloride undergoes nucleophilic substitution with the benzotriazole’s NH group. This step is critical for achieving high regiochemical fidelity.

Base-Mediated Sulfonylation

Procedure :

  • Reaction Setup : 1H-Benzo[d]triazole (1.0 equiv) and 2-ethoxy-5-isopropylbenzenesulfonyl chloride (1.2 equiv) are dissolved in anhydrous DCM. Triethylamine (2.5 equiv) is added dropwise at 0°C.

  • Reaction Conditions : The mixture is stirred at room temperature for 12–16 hours.

  • Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Data :

ParameterValue
Yield75–88%
Purity (HPLC)>98%

Microwave-Assisted Optimization

To enhance reaction efficiency, microwave irradiation reduces reaction time while maintaining yield.

Procedure :

  • Microwave Conditions : A mixture of benzotriazole (1.0 equiv), sulfonyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is irradiated at 100°C for 20 minutes.

  • Purification : The crude product is recrystallized from ethanol/water.

Key Data :

ParameterValue
Yield82–90%
Reaction Time20 minutes

Analytical Characterization

Critical spectroscopic data for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d]triazole:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.15–8.10 (m, 2H, Ar-H),

  • δ 7.65–7.60 (m, 2H, Ar-H),

  • δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H),

  • δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),

  • δ 4.20 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

  • δ 3.10–3.00 (m, 1H, CH(CH₃)₂),

  • δ 1.50 (t, J = 7.0 Hz, 3H, OCH₂CH₃),

  • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

HRMS (ESI) :

  • Calculated for C₁₉H₂₁N₃O₃S [M+H]⁺: 372.1382,

  • Found: 372.1385.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing directing effects of ethoxy and isopropyl groups may lead to mixed regioisomers. Employing low-temperature sulfonation (0°C) minimizes byproducts.

  • Benzotriazole Stability : The NH group is prone to oxidation. Reactions are conducted under inert atmosphere (N₂/Ar) with anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the aromatic rings.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while bromination can yield bromo derivatives of the compound.

Scientific Research Applications

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonyl triazoles with biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzo[d][1,2,3]triazole core can also interact with aromatic residues through π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Sulfonyl vs. Ether/Carbonyl Linkages

  • Sulfonyl Linkage (Target Compound) : The sulfonyl group (–SO₂–) provides strong electron-withdrawing effects, enhancing metabolic stability and binding specificity. For instance, sulfonyl-linked triazoles demonstrate higher target specificity compared to carbonyl amide analogs in kinase inhibition studies .
  • Ether Linkage (e.g., Hemiaminal Ethers 3a–j) : Ethers (–O–) in compounds like 1-(butoxymethyl)-1H-benzo[d][1,2,3]triazole (3a) increase hydrophilicity but may reduce enzymatic resistance due to hydrolytic susceptibility .

Substituent Effects

  • Tetrazole Hybrids (e.g., 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles): Tetrazole moieties introduce acidic protons (pKa ~4.9), favoring ionic interactions in biological systems but reducing blood-brain barrier penetration compared to non-ionic substituents .
  • Adamantyl/Naphthyl Groups (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl)dodecan-1-one) : Bulky substituents like adamantyl improve target affinity via van der Waals interactions but may limit solubility .

Antimicrobial Activity

  • The target compound’s sulfonyl group may enhance antimicrobial potency, as seen in analogs like 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile (15a), which showed efficacy against E. coli and Xanthomonas spp. .
  • Key Difference : Sulfonyl-linked derivatives often exhibit broader-spectrum activity compared to ether-linked compounds (e.g., 3a–j), which are primarily optimized for CNS-targeted applications .

Anti-Inflammatory and Anti-Nociceptive Activity

  • Tetrazole-benzotriazole hybrids (e.g., 3c and 3f) demonstrated superior anti-inflammatory activity (69% edema reduction) via carrageenan-induced paw edema models .
  • Key Difference : The target compound’s sulfonyl group may favor cyclooxygenase (COX) inhibition over tetrazole-mediated nitric oxide modulation, suggesting divergent mechanisms .

Anticancer and Antiparasitic Activity

  • Sulfonamide-linked benzotriazoles (e.g., BRAF inhibitors in ) show V600E mutant inhibition, while antiparasitic derivatives like N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-nitrobenzenamine (52) outperformed albendazole in Pheretima posthuma models .
  • Key Difference : The ethoxy-isopropyl substituents in the target compound may enhance selectivity for parasitic proteases over human kinases compared to nitro-substituted analogs .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound ~375.4 Sulfonyl, ethoxy, isopropyl 3.8 0.12 (DMSO)
1-(Butoxymethyl)-1H-benzotriazole (3a) 231.3 Ether, butoxy 2.5 1.8 (Water)
1-(2-Naphthyl)-1H-benzotriazole 245.3 Naphthyl 4.1 0.05 (DMSO)
3c (Tetrazole hybrid) 398.4 Tetrazole, tosyl 2.9 0.3 (DMSO)

Data extrapolated from , and 12.

Biological Activity

1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound belonging to the class of substituted sulfonyl-1,2,3-triazoles. This compound has garnered attention due to its diverse biological activities, including potential antifungal and insecticidal properties. The structural features of this compound, particularly the presence of a sulfonyl group and an ethoxy-substituted phenyl ring, suggest enhanced solubility and bioavailability compared to other triazole derivatives.

Structural Characteristics

The molecular structure of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can be summarized as follows:

Feature Description
Core Structure Benzo[d][1,2,3]triazole
Substituents Sulfonyl group attached to a phenyl ring with ethoxy and isopropyl groups
Molecular Formula C18H20N2O3S

Biological Activity

The biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has been explored in various studies. Key findings include:

1. Antifungal Properties

Research indicates that compounds in the 1,2,3-triazole class exhibit significant antifungal activity. For instance, studies have shown that triazoles can inhibit fungal growth by disrupting cell membrane integrity and function. The specific compound under investigation demonstrated promising antifungal activity against various fungal strains.

2. Insecticidal Activity

In addition to antifungal properties, this compound has been evaluated for insecticidal activity. Preliminary studies suggest that it may act as an effective insecticide by interfering with the nervous system of target insects.

3. Anti-inflammatory Effects

Recent investigations into the anti-inflammatory potential of triazole derivatives have highlighted their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV2 cells. This suggests a mechanism through which these compounds may exert neuroprotective effects.

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole:

Study on Antifungal Activity

A study conducted by Menghereş et al. evaluated the antifungal properties of various triazole derivatives, including the compound . The results indicated a notable reduction in fungal growth with an IC50 value indicating effective concentration levels for therapeutic use.

Anti-inflammatory Evaluation

In another study focused on anti-inflammatory properties, the compound was tested against LPS-stimulated microglial cells. Results showed a significant decrease in NO production compared to control groups, indicating potential therapeutic applications in neuroinflammation.

Comparative Analysis with Other Triazoles

To contextualize the biological activity of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole within its class, a comparative analysis is presented below:

Compound Biological Activity IC50 (µM)
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzod[1,2,3]triazoleAntifungalTBD
Hesperetin–1,2,3-triazole hybridAnti-ChE3.04
4-SulfamoylbenzeneAntibacterialTBD

Q & A

Basic: What are the optimal synthetic routes for 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 1H-benzo[d][1,2,3]triazole derivatives with sulfonyl chlorides (e.g., 2-ethoxy-5-isopropylbenzenesulfonyl chloride) in dichloromethane or DMF, using K₂CO₃ as a base to facilitate deprotonation and coupling . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, triazole ring vibrations at ~1500–1450 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Answer:
SAR studies require systematic modification of substituents (e.g., ethoxy, isopropyl, sulfonyl groups) and evaluation of biological activity. For example:

  • Antiparasitic activity : Derivatives with nitro or chloro substituents on the benzene ring show enhanced activity against Pheretima posthuma due to increased electrophilicity .
  • Anti-inflammatory activity : Bulkier substituents (e.g., tosyl groups) improve binding to COX-2, as seen in carrageenan-induced edema models .
    Use dose-response assays and computational docking (e.g., AutoDock Vina) to correlate structural features with activity .

Advanced: How to design experiments to assess conflicting bioactivity data across studies?

Answer:

  • Standardize assays : Use identical models (e.g., hot-plate vs. writhing for anti-nociception) and control variables (dose, solvent) .
  • Validate target engagement : Employ knockout cell lines or competitive binding assays to confirm mechanism-specific effects.
  • Meta-analysis : Compare datasets from multiple studies (e.g., antiparasitic ED₅₀ values in vs. antimicrobial MICs in ) to identify trends or outliers.

Advanced: What computational approaches predict pharmacokinetic properties of this compound?

Answer:

  • SwissADME : Predicts bioavailability, logP, and drug-likeness (e.g., Rule of Five compliance) .
  • Molecular Dynamics (MD) : Simulates membrane permeability and blood-brain barrier penetration.
  • CYP450 inhibition assays : Use in silico tools like Schrödinger’s QikProp to assess metabolic stability .

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Answer:

  • Selectivity profiling : Test the compound against panels of enzymes (COX-2, Gram-positive/-negative bacteria) to clarify target specificity .
  • Dose-response analysis : Determine if dual activities occur at non-overlapping concentrations.
  • Structural analogs : Synthesize derivatives with modified substituents to isolate functional groups responsible for divergent activities .

Basic: What safety protocols are required for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye corrosion .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to analyze solvatochromic effects in spectroscopic studies of this compound?

Answer:

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., ethanol vs. cyclohexane) to calculate empirical polarity parameters (ET₃₀) .
  • DFT calculations : Correlate experimental data with theoretical HOMO-LUMO gaps to assess solvent-dependent electronic transitions .

Advanced: How to validate biological activity in vivo using this compound?

Answer:

  • Rodent models : For anti-nociception, use the hot-plate test (55°C) and measure latency to paw withdrawal .
  • Dosing : Administer intraperitoneally (10–50 mg/kg) dissolved in DMSO/saline (1:9 v/v) .
  • Histopathology : Post-mortem tissue analysis (e.g., liver, kidney) ensures absence of toxicity at therapeutic doses .

Advanced: What are the environmental impacts of synthesizing and disposing of this compound?

Answer:

  • Waste stream analysis : Quantify sulfonyl and triazole byproducts via LC-MS to assess biodegradability .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in reactions to reduce toxicity .
  • OECD 301F test : Measure 28-day biodegradation in activated sludge to classify ecotoxicity .

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